3-(Quinolin-4-yl)benzoic acid
Description
Contextualization within Quinoline-Based Heterocyclic Systems Research
The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent structural motif in a vast array of biologically active compounds. nih.govorientjchem.org It is classified as a "privileged scaffold" in medicinal chemistry because its derivatives have demonstrated a wide spectrum of pharmacological activities. orientjchem.orgsci-hub.se Quinoline and its analogues are found in natural products, most notably the Cinchona alkaloids like quinine, a well-known antimalarial drug. nih.govmdpi.com
The versatility of the quinoline nucleus allows for extensive functionalization, leading to the development of drugs with diverse therapeutic applications. nih.govsci-hub.se Research has established that compounds containing the quinoline core exhibit activities including:
Antimalarial: Quinoline derivatives are a dominant class of antimalarial agents, with examples like chloroquine, mefloquine, and primaquine (B1584692) being cornerstone treatments. nih.gov
Anticancer: Compounds such as camptothecin (B557342) and topotecan (B1662842) are quinoline-based drugs used in cancer therapy. nih.gov
Antibacterial: The fluoroquinolone class of antibiotics, including ciprofloxacin, features a quinoline core. nih.gov
Antiviral, antifungal, and anti-inflammatory properties. sci-hub.semdpi.com
The position of substituents on the quinoline ring is crucial for its biological activity. benthamdirect.com Studies have shown that substitutions at the 4- and 8-positions are particularly significant for bioactivity. benthamdirect.com Therefore, 3-(Quinolin-4-yl)benzoic acid, with its benzoic acid group attached at the 4-position of the quinoline ring, represents a strategic starting point or intermediate for synthesizing novel therapeutic agents that leverage the established pharmacological potential of the quinoline scaffold.
Significance of Benzoic Acid Moiety in Medicinal Chemistry Scaffolds
The benzoic acid moiety is another fundamental scaffold widely utilized in medicinal chemistry and drug design. iftmuniversity.ac.inbenthamscience.com It is present in numerous natural products and serves as a crucial building block for the chemical synthesis of a wide array of potent, biologically active compounds. iftmuniversity.ac.innih.gov The presence of the carboxylic acid group can influence a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds and salt bridges with biological targets like enzymes and receptors. nih.gov
Several synthetic drugs incorporate the benzoic acid scaffold, highlighting its importance in creating effective therapeutic agents. benthamscience.compreprints.org The ability of the benzoic acid group to act as a key interaction point is exemplified in the brequinar (B1684385) class of inhibitors, where the carboxylate group forms a salt bridge with an arginine residue in the target enzyme's active site. nih.gov The use of benzoic acid and its derivatives continues to be an active area of research for developing new treatments for various diseases, including cancer. iftmuniversity.ac.inresearchgate.net The combination of this moiety with a quinoline nucleus in this compound thus creates a molecule with two well-established pharmacophoric units, suggesting a high potential for its derivatives to exhibit significant biological effects.
Overview of Research Trajectories for Related Quinoline-Carboxylic Acids
The broader class of quinoline-carboxylic acids has been the subject of extensive research, leading to the discovery of compounds with significant and varied biological activities. The position of the carboxylic acid group on the quinoline ring, as well as other substitutions, dictates the compound's therapeutic potential.
One major research area focuses on 4-quinoline carboxylic acids . These compounds are recognized for their diverse medicinal properties. tandfonline.com For instance, derivatives of 4-quinoline carboxylic acid, such as Brequinar, act as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.govtandfonline.com This inhibition halts the proliferation of rapidly dividing cells, making these compounds promising anticancer and immunosuppressive agents. nih.govtandfonline.com A structure-guided design approach has led to the discovery of potent quinoline-based DHODH inhibitors, with some analogues showing significant oral bioavailability in preclinical studies. nih.gov The synthesis of these compounds often utilizes established chemical reactions like the Pfitzinger reaction, which condenses isatin (B1672199) derivatives with carbonyl compounds. researchgate.net
Research into other isomers has also yielded promising results. Derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of protein kinase CK2, while hybrids of quinoline-6-carboxylic acid and indole (B1671886) have shown inhibitory activity against protein kinase DYRK1A. tandfonline.com Furthermore, studies on compounds like 2-styryl-quinoline-4-carboxylic acids have explored their optical properties and antimicrobial activities, with some derivatives showing potent effects against bacteria such as S. aureus. researchgate.net The development of new synthetic methods, including efficient, green multicomponent reactions, continues to facilitate the creation of novel quinoline-carboxylic acid derivatives for biological evaluation. tandfonline.com
This body of research underscores the importance of the quinoline-carboxylic acid scaffold in drug discovery. This compound, as a specific isomer in this family, fits within these established research trajectories and serves as a valuable precursor for the synthesis of new chemical entities with potential therapeutic applications.
Table 2: Research Highlights of Various Quinoline-Carboxylic Acid Derivatives
| Quinoline-Carboxylic Acid Class | Research Focus / Activity | Example Compound(s) / Finding | Reference |
|---|---|---|---|
| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) Inhibition | Brequinar and its analogues show anticancer and immunosuppressive potential. nih.govtandfonline.com | nih.govtandfonline.com |
| Quinoline-3-Carboxylic Acids | Protein Kinase CK2 Inhibition | Derivatives identified as inhibitors of a key protein kinase. tandfonline.com | tandfonline.com |
| Quinoline-6-Carboxylic Acids | Protein Kinase DYRK1A Inhibition | Quinoline-indole hybrids show targeted inhibition. tandfonline.com | tandfonline.com |
| 2-Styryl-quinoline-4-carboxylic acids | Antimicrobial Activity | Found to have good to moderate antibacterial activity, with some compounds potent against S. aureus. researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11NO2 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-quinolin-4-ylbenzoic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)12-5-3-4-11(10-12)13-8-9-17-15-7-2-1-6-14(13)15/h1-10H,(H,18,19) |
InChI Key |
MZHSWPMQICKXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Quinolin 4 Yl Benzoic Acid and Analogues
Direct Synthesis Approaches to the Core Structure
Direct approaches to the 3-(quinolin-4-yl)benzoic acid core involve the formation of the carbon-carbon bond between a pre-functionalized quinoline (B57606) and a benzoic acid derivative. These methods are highly valued for their efficiency and the ability to introduce a wide range of substituents.
Coupling Reactions for Quinoline-Benzoic Acid Linkage
Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the preparation of quinolinyl-benzoic acids. These reactions typically employ a transition metal catalyst to facilitate the bond formation between an organometallic reagent and an organic halide.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds. The Suzuki-Miyaura coupling, in particular, has been a workhorse for the synthesis of biaryl compounds, including quinolinyl-benzoic acids. This reaction typically involves the coupling of an aryl- or heteroaryl-boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of a 4-haloquinoline with 3-carboxyphenylboronic acid or, alternatively, a quinoline-4-boronic acid derivative with a 3-halobenzoic acid. nih.govvulcanchem.com The choice of catalyst, such as PdCl2(dppf)·CH2Cl2, and base, like potassium carbonate, is crucial for achieving high yields and a rapid exploration of analogs for structure-activity relationship (SAR) optimization. nih.gov
The Heck coupling reaction, another palladium-catalyzed process, can be used to form a carbon-carbon bond between an aryl halide and an alkene. While not a direct route to this compound, it is instrumental in synthesizing related structures like 4-[2-(2-quinolinyl)ethenyl]benzoic acid from 4-bromobenzoic acid and 2-quinolinecarboxaldehyde. This highlights the adaptability of palladium catalysis in creating diverse quinoline-containing molecules.
The Sonogashira and Stille couplings, which utilize organoalkynyl and organotin reagents, respectively, also offer powerful strategies for creating quinoline-aryl linkages. For instance, 4-[(Quinolin-4-yl)ethynyl]benzoic acid has been synthesized and further elaborated, demonstrating the utility of the Sonogashira coupling in this context. clockss.org The Stille reaction, while less common due to the toxicity of organotin reagents, remains a viable option for specific synthetic challenges.
| Palladium-Catalyzed Reaction | Reactant 1 | Reactant 2 | Key Reagents | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide | Aryl/Heteroaryl Boronic Acid | Pd Catalyst, Base | Biaryl |
| Heck Coupling | Aryl Halide | Alkene | Pd Catalyst, Base | Aryl-substituted Alkene |
| Sonogashira Coupling | Aryl Halide | Terminal Alkene | Pd Catalyst, Cu co-catalyst, Base | Aryl Alkene |
| Stille Coupling | Aryl Halide | Organostannane | Pd Catalyst | Biaryl |
Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for the formation of C-N and C-C bonds. The Ullmann condensation, a classic copper-promoted reaction, traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org Modern modifications have significantly improved the efficiency and scope of these reactions, often allowing them to proceed at lower temperatures and with catalytic amounts of copper. organic-chemistry.orgnih.gov
For the synthesis of quinolinyl-benzoic acid analogs, Ullmann-type reactions can be employed to form a key C-N bond, which can then be further transformed. For example, the Goldberg reaction, a variation of the Ullmann condensation, involves the coupling of an aniline (B41778) with an aryl halide to form a diarylamine. wikipedia.org This approach can be used to synthesize N-aryl anthranilic acid derivatives, which are important intermediates. researchgate.net
Copper-catalyzed cycloaddition reactions have also emerged as powerful tools for constructing heterocyclic systems. For instance, a tandem three-component reaction of anilines, styrene, and dimethyl sulfoxide (B87167) (DMSO) has been developed to synthesize quinolines via a copper-catalyzed oxidation and aza-Diels-Alder reaction. sioc-journal.cn Furthermore, copper-mediated tandem reactions involving Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization, provide a regioselective synthesis of substituted quinolines. rsc.org
While transition metal-catalyzed reactions are dominant, the development of metal-free synthetic routes is of great interest due to cost, toxicity, and sustainability considerations. One such approach involves the Ugi multi-component reaction, which can be used to synthesize quinoline derivatives in a base-mediated, metal-free manner. bohrium.com For example, the reaction of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, aniline, 3-methoxybenzoic acid, and t-butyl isocyanide in 2,2,2-trifluoroethanol (B45653) (TFE) can efficiently produce complex quinoline derivatives. bohrium.com Another metal-free approach involves the formal [4+2] annulation of anthranils and enaminones to produce 3-acylquinolines. mdpi.com
Ring-Closure Reactions Leading to the Quinoline Core
An alternative to direct coupling is the construction of the quinoline ring system with the benzoic acid moiety already in place or introduced during the synthesis. These methods often rely on classical named reactions that have been modified and optimized over the years.
Modified Skraup Synthesis Approaches
The Skraup synthesis is a classic method for preparing quinolines through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. slideshare.net However, the traditional Skraup reaction is often highly exothermic and can produce significant amounts of tarry by-products. cdnsciencepub.com Consequently, numerous modifications have been developed to improve the safety, yield, and substrate scope of this reaction.
Ring-Closure Reactions Leading to the Quinoline Core
Friedländer Condensation and Derivatives
The Friedländer synthesis is a classic and widely utilized method for the construction of quinoline rings. wikipedia.orgnih.gov It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. organic-chemistry.orgjk-sci.com The reaction proceeds through an initial aldol (B89426) condensation followed by a rapid cyclization and dehydration to yield the quinoline derivative. cdnsciencepub.com
Two primary mechanistic pathways have been proposed for the Friedländer condensation. The first involves an initial aldol addition between the o-amino substituted carbonyl compound and the enolizable ketone, forming an aldol adduct. This intermediate then undergoes cyclization and dehydration to form the quinoline ring. The second proposed mechanism begins with the formation of a Schiff base between the reactants, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org While the Schiff base pathway is generally favored, the aldol addition mechanism cannot be entirely discounted, particularly in acid-catalyzed reactions. thieme-connect.com
The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the starting materials. For the synthesis of this compound, a potential route would involve the reaction of 2-aminobenzaldehyde (B1207257) with 3-acetylbenzoic acid.
Table 1: Examples of Catalysts and Conditions for Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free | Not specified | Not specified | High | organic-chemistry.org |
| Iodine | Not specified | Not specified | Not specified | Not specified | organic-chemistry.org |
| Neodymium(III) nitrate (B79036) hexahydrate | Not specified | Not specified | Not specified | Not specified | organic-chemistry.org |
| Zirconium triflate | Ethanol (B145695)/Water | 60 | 0.5–2 h | >88 | nih.gov |
| 4-imidazole-1-yl-butane-1-sulfonic acid | Solvent-free | 50 | 30 min | 92 | nih.gov |
Combe's Quinoline Synthesis Modifications
The Combes quinoline synthesis offers another route to substituted quinolines, typically involving the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. wikipedia.org
Modifications to the traditional Combes synthesis have been explored to improve yields and control regioselectivity. One notable modification involves the use of a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE) catalyst. This has been shown to be a more effective dehydrating agent than the commonly used concentrated sulfuric acid. wikipedia.org
The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and β-diketone. wikiwand.com For instance, studies have shown that the bulkiness of substituents can direct the formation of a specific regioisomer. wikiwand.com In the context of synthesizing this compound, a modified Combes approach could potentially involve the reaction of an appropriately substituted aniline with a β-diketone bearing a benzoic acid moiety. A study by Mohammed Musa Ahmed and Ahmed Elsadig Mohammed Saeed demonstrated a three-step synthesis of (E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethyl quinoline derivatives starting with a Combes reaction. allsubjectjournal.com
Multicomponent Reactions (MCRs) in Quinoline-Benzoic Acid Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in organic synthesis. bohrium.com These reactions are highly efficient and atom-economical, often leading to complex molecules in a single step. bohrium.com
Several MCRs can be adapted for the synthesis of quinoline-benzoic acid derivatives. For example, a copper-catalyzed three-component reaction of anilines, styrene, and dimethyl sulfoxide (DMSO) has been developed for the synthesis of quinolines. sioc-journal.cn In this reaction, DMSO serves as a one-carbon synthon and the solvent. sioc-journal.cn Another example is the Ugi four-component reaction, which has been utilized to synthesize quinoline-based peptides under microwave irradiation. preprints.org
A study by Parth Manvar and colleagues reported the synthesis of N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives via a Ugi-Multicomponent reaction. bohrium.com This highlights the potential of MCRs to generate complex quinoline structures with appended benzoic acid functionalities. Furthermore, a pseudo eight-component synthesis of complex dispiroquinoline derivatives has been achieved using aromatic aldehydes, aromatic amines, and Meldrum's acid with benzoic acid as a catalyst. csic.es These examples underscore the adaptability of MCRs for creating diverse quinoline-benzoic acid analogues.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. ijpsjournal.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgresearchgate.net
In the context of quinoline synthesis, several green approaches have been developed for traditional methods like the Friedländer synthesis. These include the use of water as a solvent, solvent-free conditions, and the application of recyclable catalysts such as nanocatalysts. rsc.orgnih.gov For example, an electrochemical Friedländer reaction has been reported that uses renewable electricity instead of hazardous chemical reductants, operating under mild, aqueous conditions. rsc.org This method boasts high atom economy and low energy consumption. rsc.org
Chemical Modification and Derivatization Strategies for 3 Quinolin 4 Yl Benzoic Acid Scaffold
Functionalization of the Quinoline (B57606) Ring System
The quinoline ring is a versatile heterocycle that can undergo a variety of chemical transformations. Its electronic properties allow for functionalization at multiple positions, including the nitrogen atom and the carbocyclic and heterocyclic rings.
Substituent Introduction at Various Positions (e.g., Halogenation, Alkylation, Arylation)
The introduction of substituents such as halogens, alkyl, and aryl groups onto the quinoline core can significantly alter the molecule's properties.
Halogenation: Halogenated quinolines are valuable intermediates for further structural modifications. nih.gov The site-selective halogenation of substituted quinolines can be challenging, but methods like electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) can yield 3-haloquinolines. nih.gov For instance, the reaction of an N-(2-alkynyl)aniline with I₂ and sodium bicarbonate in acetonitrile (B52724) can produce 3-iodoquinoline (B1589721) derivatives in good yields. nih.gov While direct halogenation of the 3-(Quinolin-4-yl)benzoic acid is complex, these synthesis-based approaches provide a route to halogen-substituted analogs.
Alkylation: The alkylation of quinolines can be achieved through various methods. A general approach for the alkylation of N-heteroarenes involves an electrochemical Minisci reaction with alkyl halides, which can introduce alkyl groups at the C2 position. rsc.org Another powerful strategy involves the functionalization of quinoline N-oxides. researchgate.net For example, N-alkylation can be favored by the presence of specific functional groups on the quinoline ring, as seen in the alkylation of 2-phenyl-4-quinolones. capes.gov.brnih.gov Furthermore, catalysts like ZnO nanorods have been shown to facilitate the N-alkylation of certain quinoline derivatives. researchgate.netchemicalpapers.com The regioselectivity of alkylation can be controlled; for instance, N-acyl-1,4-dihydroquinolines can be prepared via regioselective 4-alkylation of N-acylquinolinium salt intermediates. clockss.org
Arylation: C-H arylation provides a direct method for installing aryl groups. Ruthenium(II)-catalyzed C8-arylation of quinoline N-oxides with arylboronic acids has been demonstrated, leading to deoxygenated 8-arylquinolines. nih.gov Alternatively, a cobalt-catalyzed cross-coupling reaction of 4-chloroquinolines with aryl halides can be used to synthesize 4-phenylquinolines. acs.org This latter method is particularly relevant as it targets the C4 position, where the benzoic acid moiety is attached in the parent scaffold.
Interactive Data Table: Substituent Introduction on the Quinoline Ring
| Modification | Typical Reagents/Catalysts | Target Position(s) | Reaction Type |
|---|---|---|---|
| Halogenation | I₂, NaHCO₃, CH₃CN | C3 | Electrophilic Cyclization |
| Alkylation | Alkyl Halides, Electricity | C2 | Electrochemical Minisci |
| Alkylation | Alkylating agents, ZnO nanorods | N1 | Catalytic N-Alkylation |
| Arylation | Arylboronic Acids, Ru(II) catalyst | C8 (via N-oxide) | C-H Activation/Arylation |
| Arylation | Aryl Halides, Co catalyst | C4 (from 4-chloroquinoline) | Cross-Coupling |
Heterocycle Annulation to the Quinoline Core
Fusing additional heterocyclic rings to the quinoline core, a process known as annulation, creates polycyclic systems with distinct properties. Several synthetic strategies can achieve this. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a classic method for quinoline synthesis that can be adapted to build fused structures. rsc.org
Modern approaches offer more versatility. For example, [4+2] annulation strategies using 2-azidobenzaldehydes are effective for synthesizing a variety of quinoline derivatives, including fused systems. mdpi.comnih.gov Thermal 6π-electrocyclization of enolizable vinyl quinone imides can yield dihydroquinolines, which can then be aromatized to form quinolines, providing a pathway to heterocycle-fused products. acs.org Additionally, quinolone derivatives bearing hydrazide groups can be cyclized to form triazolo-quinolones, and further reactions can yield s-triazolothiazoles and thiadiazines fused to the quinoline system. researchgate.net These methods highlight the potential to construct complex, multi-ring systems based on the this compound scaffold.
Nitrogen Atom Functionalization (e.g., N-Oxidation, N-Alkylation)
Modification of the quinoline nitrogen atom is a primary strategy for altering the electronic and steric characteristics of the heterocycle.
N-Oxidation: The conversion of the quinoline nitrogen to an N-oxide is a common and important transformation. This is typically achieved by oxidation with reagents such as hydrogen peroxide in acetic acid. jetir.org The resulting quinoline N-oxides are more reactive than the parent quinolines and serve as versatile precursors for further functionalization, particularly for regioselective C-H activation at the C2 and C8 positions. researchgate.net Palladium(II)-mediated cyanation is an example of a reaction that proceeds via the N-oxide intermediate. researchgate.net
N-Alkylation: Direct alkylation of the quinoline nitrogen can be challenging but is achievable under specific conditions. For 2-phenyl-4-quinolones, the outcome between N-alkylation and O-alkylation is highly dependent on the substitution pattern of the quinoline ring. capes.gov.brnih.gov The use of specific catalysts, such as ZnO nanorods, has been shown to promote N-alkylation in derivatives like ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. researchgate.netchemicalpapers.com Another approach involves the reaction of imidazole (B134444) derivatives with quinoline precursors under ultrasound irradiation, which can facilitate N-alkylation of the imidazole ring in hybrid structures. researchgate.net
Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the scaffold offers key sites for modification, including the carboxylic acid group and the phenyl ring.
Esterification and Amidation Reactions
The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.
Esterification: Esterification can be performed under standard conditions, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. mdpi.com For example, 2-oxo-1,2-dihydro-quinoline carboxylic acid can be esterified using ethanol (B145695) and H₂SO₄. mdpi.com A more specific method involves the conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol, such as cyanomethyl alcohol, to form the corresponding ester. vulcanchem.com
Amidation: Amides are typically synthesized by coupling the carboxylic acid with an amine. This can be achieved by activating the carboxylic acid, for instance with silicon tetrachloride, and then reacting it with an amine. mdpi.com Microwave-assisted synthesis has been employed for the amidation of 4-(quinolin-3-yl)benzoic acid with amino acid esters, yielding peptide-like structures. nih.gov Another route involves the initial conversion of the benzoic acid to a hydrazide by reacting its ester with hydrazine (B178648) hydrate; this hydrazide can then be further reacted.
Interactive Data Table: Modification of the Benzoic Acid Group
| Modification | Typical Reagents/Conditions | Functional Group Formed |
|---|---|---|
| Esterification | Alcohol, H₂SO₄ | Ester |
| Esterification | 1. SOCl₂ 2. Alcohol, Base | Ester |
| Amidation | Amine, Coupling Agents (e.g., SiCl₄) | Amide |
| Amidation | Amino Acid Ester, Microwave | Amide |
| Hydrazide Formation | 1. Esterification 2. Hydrazine Hydrate | Hydrazide |
Substituent Introduction on the Phenyl Ring
Introducing new substituents directly onto the phenyl ring of the benzoic acid moiety via electrophilic aromatic substitution is generally difficult due to the deactivating nature of the carboxylic acid group. A more synthetically viable strategy is to construct the quinoline scaffold using an already substituted phenyl precursor.
For instance, classic quinoline syntheses like the Pfitzinger reaction (reacting isatin (B1672199) with a carbonyl compound) or the Friedländer synthesis can utilize substituted anilines or benzophenones. researchgate.net By starting with a substituted 3-aminobenzoic acid or a related precursor, the desired substituents can be incorporated into the final this compound structure from the outset. This approach allows for the synthesis of derivatives with a wide range of functional groups on the benzoic acid's phenyl ring, a strategy demonstrated in the synthesis of various substituted quinoline-pyridopyrimidine derivatives. nih.gov Similarly, the synthesis of disubstituted quinoline derivatives has been achieved through a modified Combes reaction, highlighting the utility of building the core from functionalized starting materials. allsubjectjournal.com
Linker Chemistry and Scaffold Diversity
Altering the linker that connects the quinoline and benzoic acid moieties can introduce diverse structural and functional characteristics. The nature of the linker influences the spatial orientation of the two aromatic systems, which can be crucial for optimizing binding affinity to a target protein.
Research on analogous structures has explored a variety of linkers to replace a direct bond. nih.gov Functionalized spacers such as amides, hydrazides, and ureas have been successfully incorporated into quinoline derivatives. nih.gov For instance, replacing an ethenyl linker with an amino linker was found to increase molecular flexibility and basicity. Structure-activity relationship studies on related inhibitors have shown that the choice of a linker, such as a methylene or carbonyl group, can dramatically affect biological activity. nih.gov
Table 2: Examples of Linker Variations in Quinoline-Based Scaffolds
| Linker Type | Example Structure Fragment | Impact on Properties | Reference |
| Amide | -C(O)NH- | Provides rigidity and specific hydrogen bonding patterns. | nih.gov |
| Hydrazide | -C(O)NHNH- | Introduces additional hydrogen bond donors/acceptors. | nih.gov |
| Urea | -NHC(O)NH- | Offers different geometry and hydrogen bonding capabilities. | nih.govacs.org |
| Amino | -NH- | Increases flexibility and basicity compared to unsaturated linkers. | |
| Ethenyl | -CH=CH- | Provides a more rigid connection between the aromatic rings. |
The synthesis of conjugates and hybrid molecules involves covalently linking the this compound scaffold to other chemical entities, such as amino acids, peptides, or other heterocyclic systems. nih.gov This strategy aims to create novel molecules with combined or enhanced functionalities, improved targeting, or better pharmacokinetic profiles.
One common approach is the conjugation with amino acids or peptides. nih.gov The carboxylic acid functionality of the parent molecule is ideal for forming amide bonds with the amino group of amino acids or the N-terminus of a peptide. This can be achieved using standard peptide coupling reagents. nih.gov For example, studies have shown that conjugating various bioactive molecules to amino acids can enhance properties like radical scavenging activity or provide selective cytotoxicity against cancer cell lines. nih.gov
Another strategy is to create hybrid molecules by combining the quinoline-benzoic acid core with other pharmacologically active heterocycles, such as thiadiazoles or triazoles. researchgate.netmdpi.com For example, a 1,2,3-triazole ring can be introduced, often serving as a linker to another functional group or peptide. researchgate.net The synthesis of such hybrids can involve multi-step reactions, including the formation of intermediates like acid chlorides or activated esters to facilitate coupling with the desired molecular fragment. mdpi.com
Biological Activities and Mechanistic Investigations of 3 Quinolin 4 Yl Benzoic Acid and Its Analogues
Enzyme Inhibition Studies
The quinoline (B57606) benzoic acid framework and its analogues have been extensively studied for their ability to inhibit a range of enzymes critical to various pathological processes.
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitory Mechanisms
While the broader class of quinoline derivatives has been investigated for effects on pathways involving DNA repair, specific data on the direct inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) by 3-(Quinolin-4-yl)benzoic acid or its close analogues is not extensively detailed in the reviewed literature. Some studies on more complex quinoline-containing compounds have noted downstream effects related to PARP cleavage, an indicator of apoptosis, rather than direct enzymatic inhibition. nih.gov
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Modulation
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for antiproliferative and immunosuppressive therapies. nih.govnih.gov Analogues of this compound, particularly those based on the quinoline-4-carboxylic acid scaffold, have been identified as potent inhibitors of human DHODH (hDHODH).
Research into quinoline-4-carboxylic acid-chalcone hybrids identified six compounds with superior hDHODH inhibitory activity compared to the reference drug leflunomide, with IC50 values ranging from 0.12 to 0.58 μM. researchgate.net Molecular docking studies suggest these compounds occupy a narrow tunnel within the enzyme, preventing the cofactor ubiquinone from accessing the flavin mononucleotide required for the redox reaction. researchgate.net Further structure-activity relationship studies led to the discovery of a highly potent 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid analogue with an IC50 of 1 nM against hDHODH. researchgate.net The well-known DHODH inhibitor, Brequinar (B1684385), is itself a quinoline carboxylic acid derivative, underscoring the importance of this scaffold in targeting the enzyme. nih.govgoogle.com
| Compound Class | Specific Analogue Example | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Quinoline-4-carboxylic acid-chalcone hybrids | Not specified | 0.12 - 0.58 µM | researchgate.net |
| 6-Fluoro-quinoline-4-carboxylic acid | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | 1 nM | researchgate.net |
| Biphenyl quinoline-carboxylic acid | Brequinar | Nanomolar concentrations | nih.gov |
Glycosidase and Amylase Inhibition Profiles
Inhibitors of α-glucosidase and α-amylase are a therapeutic strategy for managing type-2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Studies have shown that the basic quinoline structure itself possesses inhibitory activity against both α-glucosidase and α-amylase. researchgate.net
One investigation reported that quinoline inhibited α-glucosidase and α-amylase with IC50 values of 80.3 µg/mL and 179.5 µg/mL, respectively. researchgate.net The structurally related quinazoline (B50416) was found to be even more potent. researchgate.net More complex analogues, such as quinoline-1,3,4-oxadiazole hybrids bearing a 1,2,3-triazole core, have also been developed and screened. One such derivative, featuring a bromopentyl sidechain, demonstrated the strongest α-glucosidase inhibition in its series with an IC50 value of 15.85 µM, which was more potent than the standard drug acarbose (B1664774) in that study. nih.gov Kinetic studies on these hybrids identified them as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. nih.gov
| Compound | α-Glucosidase IC50 | α-Amylase IC50 | Reference |
|---|---|---|---|
| Quinoline | 80.3 µg/mL | 179.5 µg/mL | researchgate.net |
| Quinazoline | 20.5 µg/mL | Potent activity | researchgate.net |
| Quinoline-1,3,4-oxadiazole hybrid (with bromopentyl sidechain) | 15.85 µM | Not specified | nih.gov |
| Acarbose (Reference) | 66.5 µg/mL | 180.6 µg/mL | researchgate.net |
Carbonic Anhydrase Isoform Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological and pathological processes. nih.govtandfonline.com Analogues of this compound have emerged as significant inhibitors of various CA isoforms.
A study on 3-(quinolin-4-ylamino)benzenesulfonamides revealed their ability to inhibit cytosolic human isoforms hCA I and II. The inhibition constants (Ki) for hCA I were in the range of 0.966–9.091 μM, while for the more susceptible hCA II, the range was 0.083–3.594 μM. The primary sulfonamide group was identified as crucial for the inhibitory activity, acting as a zinc-binding group. Similarly, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one were assayed against four isoforms: hCA I, II, IV, and the tumor-associated hCA IX. nih.gov While most were weak inhibitors of hCA I and II, they showed notable inhibition of hCA IX, with Ki values ranging from 243.6 to 2785.6 nM. nih.gov
| Compound Series | Target Isoform | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966 - 9.091 µM | |
| hCA II | 0.083 - 3.594 µM | ||
| 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives | hCA I & II | Weak inhibition (few < 10 µM) | nih.gov |
| hCA IX | 243.6 - 2785.6 nM |
Kinase Inhibition (e.g., EGFR)
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is a prominent target in cancer therapy. nih.govpensoft.net While direct data on this compound is limited, the closely related quinazoline scaffold is the basis for numerous clinically approved EGFR inhibitors. mdpi.comnih.gov
Research into 3-methylquinazolinone derivatives, which are structural analogues, showed significant inhibitory effects against wild-type EGFR tyrosine kinase (EGFRwt-TK). nih.gov One compound in this series, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, exhibited potent antiproliferative activity against various cancer cell lines, with an IC50 of 3.48 µM against A431 cells, which was more potent than the reference drug Gefitinib in the same assay. nih.gov Molecular docking confirmed that these compounds could bind effectively within the EGFR kinase domain. nih.gov
| Compound Class | Specific Analogue | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| 3-Methylquinazolinone derivative | 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | A431 cells (EGFR overexpressing) | 3.48 µM | nih.gov |
| Reference Drug | Gefitinib | A431 cells (EGFR overexpressing) | 4.45 µM | nih.gov |
Receptor Interaction and Modulatory Effects
Beyond enzyme inhibition, research has explored the interaction of quinoline benzoic acid analogues with other critical cellular receptors. A notable investigation focused on the Androgen Receptor (AR), a key driver in prostate cancer. A study designed to identify dual-function molecules that could both inhibit androgen synthesis and block the AR tested a series of N-aryl-aminobenzoates, including the close analogue 3-(quinolin-4-ylamino)benzoic acid. nih.govnih.gov The lead compound in the study, 3-((4-nitronaphthalen-1-yl)amino)benzoic acid, was identified as a "first-in-class" competitive inhibitor of the androgen-synthesizing enzyme AKR1C3 and a direct AR antagonist. nih.govnih.gov The inclusion of 3-(quinolin-4-ylamino)benzoic acid in this screening highlights the perceived potential of this specific chemical scaffold to interact with the androgen receptor, marking it as a subject for investigation in the context of AR modulation. nih.gov
GABAA Receptor Ligand Binding and Potentiation
The interaction of quinoline derivatives with γ-aminobutyric acid type A (GABAA) receptors is an area of active investigation. GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can lead to sedative, anxiolytic, and anticonvulsant effects.
Studies have shown that certain quinolone antibacterial agents can inhibit GABAA receptors, and this effect can be potentiated by other molecules. nih.gov For instance, quinolones like norfloxacin (B1679917) have been found to attenuate muscimol-stimulated 36Cl- uptake in rat cerebral cortical synaptoneurosomes, indicating an inhibitory effect on the GABAA receptor's chloride channel activity. nih.gov Furthermore, various classes of compounds, including 2-arylpyrazoloquinolines and other quinoline derivatives, are known to bind to the benzodiazepine (B76468) site of GABAA receptors. scirp.org Specifically, 3-arylisothiazolo[5,4-b]quinolin-4(9H)-ones have been identified as potent ligands for the benzodiazepine binding site, with some exhibiting high affinity (Ki value down to 1 nM). scirp.org
While these findings highlight the potential for quinoline-based structures to interact with GABAA receptors, there is currently no specific data available in the scientific literature detailing the ligand binding and potentiation of This compound at GABAA receptors.
Adrenergic and Dopaminergic System Interactions
The adrenergic and dopaminergic systems, which are crucial for regulating various physiological processes including mood, attention, and cardiovascular function, are also potential targets for quinoline-containing compounds.
Research has explored the interaction of various quinoline derivatives with dopamine (B1211576) and adrenergic receptors. For example, in the development of D3-selective antagonists, compounds incorporating a quinoline moiety have been synthesized and evaluated for their binding affinities at D2 and D3 dopamine receptors. mdpi.com Some of these analogues have shown excellent D3 receptor affinities with significant selectivity over the D2 receptor. mdpi.com However, there is no specific research available that has investigated the direct interactions of This compound with adrenergic or dopaminergic receptors. Therefore, its binding affinities and functional effects on these systems remain unknown.
Allosteric Modulation of Adenosine (B11128) Receptors
Allosteric modulators of adenosine receptors offer a promising therapeutic approach for a variety of conditions, including inflammatory diseases and cancer, by fine-tuning the receptor's response to the endogenous ligand adenosine. nih.gov
Several quinoline derivatives have been identified as allosteric modulators of adenosine receptors. For example, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized and shown to act as allosteric enhancers of the human A3 adenosine receptor (A3AR). nih.gov More specifically, a series of 2,4-disubstituted quinolines have been developed as allosteric enhancers of the A3AR, with some compounds showing an improved allosteric effect over orthosteric binding. universiteitleiden.nl One such compound, LUF6096 (N-[2-(3,4-dichloroanilino) quinolin-4-yl]cyclohexane carboxamide), has been noted for its ability to enhance agonist binding and efficacy. nih.govuniversiteitleiden.nl
Despite the promising activity of these related compounds, there is no direct evidence in the current scientific literature to suggest that This compound functions as an allosteric modulator of adenosine receptors.
CD40 Receptor Interactions and Implications
The interaction between the CD40 receptor and its ligand (CD40L) is a critical co-stimulatory signal in the immune system, playing a key role in the activation of B cells, macrophages, and other antigen-presenting cells. nih.gov Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.
The development of small molecules that can inhibit the CD40-CD40L interaction is an area of significant therapeutic interest. While various molecular scaffolds are being investigated for this purpose, there is currently no published research that has examined the interaction of This compound with the CD40 receptor. The potential for this compound to modulate CD40 signaling pathways is therefore yet to be determined.
Antiviral Properties and Mechanisms
The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents. Quinoline derivatives have been explored for their potential to combat various viral infections.
Research on analogues of this compound has shown promising antiviral activity. For instance, a study focused on 4-[(quinolin-4-yl)amino]benzamide derivatives identified compounds with activity against the influenza A virus (A/WSN/33, H1N1). nih.gov The lead compound in this study, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, exhibited moderate anti-influenza activity with a 50% effective concentration (EC50) of 22.94 µM. nih.govsemanticscholar.org Molecular docking studies suggested that this compound might interact with the PAC subunit of the viral RNA polymerase, thereby disrupting the PA-PB1 interaction. nih.govsemanticscholar.org
While these findings for a structurally related compound are encouraging, there is no specific data on the antiviral properties or the mechanism of action of This compound itself.
Antimicrobial Spectrum and Modes of Action (e.g., Gram-positive bacteria)
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives exhibiting potent activity against a range of bacterial pathogens.
Generally, quinoline-based compounds have shown significant antibacterial activity, often with greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov For example, a series of quinolineaminoethanols were found to be more active against Staphylococcus aureus and Enterococcus faecalis than against Escherichia coli and Pseudomonas aeruginosa. nih.gov The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase, a type II topoisomerase, which leads to a rapid bactericidal effect. semanticscholar.org
However, the specific antimicrobial spectrum and mode of action for This compound have not been reported in the scientific literature. Therefore, its efficacy against Gram-positive bacteria and the underlying mechanisms remain to be elucidated.
Anti-Inflammatory Mechanisms
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Quinoline derivatives have been shown to possess significant anti-inflammatory properties. google.com
The anti-inflammatory effects of quinoline-related compounds are often attributed to their ability to modulate key inflammatory pathways. For example, certain quinazolin-2,4-dione derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. researchgate.net Furthermore, an analogue of the subject compound, 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid, has demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition of NO production is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
Despite the known anti-inflammatory potential of the broader quinoline class, specific studies on the anti-inflammatory mechanisms of This compound are not available.
Antiproliferative and Anticancer Pathways (e.g., Autophagy, Cell Cycle Arrest, Apoptosis)
Quinoline derivatives are recognized for their potential as anticancer agents, exhibiting antiproliferative effects against various cancer cell lines. rsc.orgias.ac.in The functionalization of the quinoline motif often leads to compounds with enhanced biological properties. rsc.org Research into analogues of this compound, such as quinoline-benzamides and other substituted quinoline carboxylic acids, has demonstrated notable cytotoxic activity. ias.ac.inijcps.org For instance, molecular docking studies on 2-aryl/heteroaryl-quinoline-4-carboxylic acids have shown promising interactions with cancer-related proteins. ijcps.org
The anticancer mechanisms of these quinoline derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of autophagic processes. nih.govnih.gov
Detailed Research Findings:
Apoptosis Induction: Certain quinoline derivatives trigger apoptosis by altering the balance of pro- and anti-apoptotic proteins. For example, 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing pro-apoptotic factors like Bax. Another tetracyclic quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), activates the mitochondria-mediated apoptosis pathway, evidenced by a reduced mitochondrial membrane potential and an increased Bax:Bcl-2 ratio. nih.gov
Cell Cycle Arrest: The antiproliferative activity of these compounds is also linked to their ability to halt the cell cycle, preventing cancer cells from dividing. One 3-methylquinazolinone derivative, compound 4d, was found to arrest MCF-7 breast cancer cells in the G2/M phase. nih.gov Similarly, the DNA-intercalating compound BPTQ causes cell cycle arrest in the S and G2/M phases in leukemia cells. nih.gov
Enzyme Inhibition: A key strategy in anticancer drug design is the targeting of enzymes crucial for cancer progression. ias.ac.in Novel quinoline derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein that plays a significant role in cell proliferation and survival. ias.ac.innih.gov A specific quinoline-benzamide derivative, compound 4a, showed good antiproliferative activity, and docking studies confirmed its interaction with key residues of EGFR tyrosine kinase. ias.ac.in
Autophagy Activation: Some benzoic acid derivatives similar in structure have been suggested to enhance autophagic processes, which can contribute to cell death by degrading essential cellular components.
Table 1: Antiproliferative Activity of Selected Quinoline Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid | HepG2 (Liver Cancer) | ~14.8 | |
| Quinoline-benzamide derivative (4a) | MCF-7 (Breast Cancer) | 36.07 | ias.ac.in |
| Quinoline-benzamide derivative (4a) | HeLa (Cervical Cancer) | 17.06 | ias.ac.in |
| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) | A431 (Epidermoid Cancer) | 3.48 | nih.gov |
| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) | A549 (Lung Cancer) | 2.55 | nih.gov |
| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) | MCF-7 (Breast Cancer) | 0.87 | nih.gov |
Antimalarial and Antileishmanial Potentials
The quinoline core is historically significant in the development of antiprotozoal drugs, most notably antimalarials like chloroquine. nih.govijcps.orgnih.gov This has spurred ongoing research into new quinoline derivatives to combat drug-resistant strains of parasites. nih.govresearchgate.net The mechanism often involves the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite. nih.gov
Antimalarial Activity: A series of quinoline-4-carboxamides was identified from a phenotypic screen against Plasmodium falciparum. nih.govacs.org Optimization of an initial hit compound (EC₅₀ = 120 nM) led to analogues with low nanomolar potency and excellent oral efficacy in a P. berghei mouse model. nih.govacs.org One promising derivative, DDD107498, demonstrated a novel mode of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), essential for protein synthesis. researchgate.net Further synthesis efforts produced a 6-fluoro-2-phenyl-quinoline-4-carboxamide derivative with high in vitro (IC₅₀ ≤ 0.0029 µM) and in vivo (99.6% parasite reduction) activity. researchgate.net
Antileishmanial Activity: Leishmaniasis is another parasitic disease where quinoline-based compounds have shown therapeutic potential. rsc.orgnih.gov Quinoline–hydrazone hybrids have been investigated, with some showing potent leishmanicidal activity. rsc.org Studies on 8-quinolinamine analogues revealed in vitro antileishmanial activities against Leishmania donovani that were comparable to the standard drug pentamidine. nih.gov The hybridization of molecules, combining a quinoline pharmacophore with other active groups, is a strategy being explored to develop new antileishmanial agents. nih.gov
Table 2: Antiprotozoal Activity of Selected Quinoline Analogues
| Compound/Analogue Series | Target Organism | Activity Metric | Finding | Source |
|---|---|---|---|---|
| Quinoline-4-carboxamide (Hit Compound 1) | Plasmodium falciparum (3D7) | EC₅₀ | 120 nM | nih.govacs.org |
| 6-fluoro-2-phenyl-quinoline-4-carboxamide derivative | Plasmodium falciparum | IC₅₀ | ≤ 0.0029 µM | researchgate.net |
| 6-fluoro-2-phenyl-quinoline-4-carboxamide derivative | Plasmodium berghei (in vivo) | Parasite Reduction | 99.6% | researchgate.net |
| 8-Quinolinamine analogue (25) | Plasmodium berghei (in vivo) | Curative Activity | Effective at 25 mg/kg/day | nih.gov |
Other Biological Activities (e.g., Antioxidant, Analgesic, Anti-asthmatic)
Beyond their antiparasitic and anticancer properties, quinoline derivatives exhibit a range of other biological effects. nih.govrsc.org
Antioxidant Activity: Several studies have highlighted the antioxidant potential of quinoline derivatives. nih.govbohrium.comnih.govresearchgate.net This activity is often attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer. nih.govbohrium.com Theoretical and computational studies have predicted that some quinoline derivatives could be more efficient antioxidants than the reference compound Trolox. nih.govbohrium.com Furthermore, molecular docking simulations suggest some derivatives may act as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is linked to oxidative stress in neurodegenerative diseases. nih.govbohrium.com
Analgesic Activity: Quinoline compounds have been investigated for their pain-relieving properties. nih.gov A study on (E)-1-(8-hydroxyquinolin-7-yl)-3-phenylprop-2-en-1 one derivatives found that several compounds showed a significant increase in pain reaction time in the Eddy's hot plate test, a model for analgesia. researchgate.netarabjchem.org Molecular docking studies suggest this analgesic effect may be mediated through interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net
Anti-asthmatic Activity: The potential for quinoline derivatives in treating asthma has also been explored. rsc.org The mechanism is often linked to the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory processes of asthma. researchgate.netarabjchem.org Certain (E)-1-(8-hydroxyquinolin-7-yl)-3-phenylprop-2-en-1 one derivatives that showed significant binding interactions with the PDE4 enzyme also produced a notable inhibition of histamine-induced contractions in goat tracheal chain preparations, a common in vitro model for anti-asthmatic activity. researchgate.netarabjchem.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid |
| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) |
| 2-aryl/heteroaryl-quinoline-4-carboxylic acids |
| Quinoline-benzamide derivative (4a) |
| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d) |
| Quinoline-4-carboxamides |
| DDD107498 |
| 6-fluoro-2-phenyl-quinoline-4-carboxamide |
| 8-quinolinamines |
| Quinoline–hydrazone hybrids |
| (E)-1-(8-hydroxyquinolin-7-yl)-3-phenylprop-2-en-1 ones |
| Trolox |
| Chloroquine |
Structure Activity Relationship Sar Studies of 3 Quinolin 4 Yl Benzoic Acid Analogues
Identification of Key Pharmacophoric Features within the Quinoline-Benzoic Acid Scaffold
The biological activity of 3-(quinolin-4-yl)benzoic acid analogues is dictated by several key pharmacophoric features inherent to its fused ring system and appended carboxylic acid group. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For the quinoline-benzoic acid scaffold, these features can be broadly categorized into three regions: the quinoline (B57606) ring, the benzoic acid moiety, and the linker connecting them.
The Quinoline Ring: As a bicyclic aromatic system, the quinoline moiety primarily offers opportunities for hydrophobic and π-π stacking interactions within a target's binding pocket. nih.gov The nitrogen atom at position 1 is a critical feature, acting as a hydrogen bond acceptor, which can be vital for anchoring the molecule to a biological target. mdpi.com Its basic nature also allows for the formation of salts, a property often exploited in drug formulation. frontiersin.orgnih.gov
The Benzoic Acid Moiety: The carboxylic acid group is a versatile pharmacophoric element. It can act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov At physiological pH, the carboxyl group is typically deprotonated to form a carboxylate anion, which can engage in strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site.
Pharmacophore models developed for other quinoline-based compounds frequently highlight the importance of an aromatic ring and multiple hydrogen bond acceptors as crucial for activity. nih.gov For the this compound scaffold, a consensus pharmacophore would therefore include a hydrophobic aromatic region, a hydrogen bond acceptor (quinoline nitrogen), and a hydrogen bond donor/acceptor or ionic interaction center (carboxylic acid).
Impact of Substituent Position and Nature on Biological Activity
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on either the quinoline or the benzoic acid ring. nih.govrsc.org The nature of these substituents (e.g., electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic) and their specific location are critical determinants of potency and selectivity. frontiersin.orgrsc.org
Substitutions on the Quinoline Ring: Studies on related quinoline scaffolds have demonstrated that substitution profoundly impacts biological activity. For instance, in a series of 3-substituted quinolinehydroxamic acids designed as histone deacetylase (HDAC) inhibitors, the position and nature of the substituent were paramount for selectivity. Polar substituents at the C3 position were found to enhance selectivity for the HDAC6 isoform. Specifically, six-membered aromatic rings, such as pyridyl groups, were favored over five-membered heterocycles like furan (B31954) or thiophene.
| Compound | C3-Substituent | HDAC6 IC50 (nM) | HDAC6 Selectivity vs. HDAC1 |
| Parent Cmpd | -H | >1000 | - |
| Analog 1 | 3-pyridyl | 4.75 | High (552-fold) |
| Analog 2 | 4-pyridyl | 16.6 | High (173-fold) |
| Analog 3 | 2-furyl | 148 | Low |
| Analog 4 | 2-thienyl | 114 | Low |
This table is generated based on data for analogous quinoline scaffolds to illustrate the principle of substituent effects.
Similarly, SAR studies on 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase inhibitors showed that substituents on the quinoline ring significantly affected potency. nih.gov A strong electron-donating methoxy (B1213986) group at the C6 position resulted in a 4.4-fold increase in efficacy compared to the unsubstituted analogue. nih.gov In contrast, bulky disubstitution with chloro groups at C5 and C7 was detrimental to activity. nih.gov This highlights that both electronic properties and steric factors of substituents play a crucial role.
Influence of Stereochemistry and Conformational Preferences on Activity
While the parent this compound molecule is achiral, the introduction of substituents can create stereocenters, making the influence of stereochemistry a critical consideration. Biological systems, such as enzyme active sites and receptors, are inherently chiral. Consequently, different enantiomers of a chiral drug molecule often exhibit different biological activities, a phenomenon known as eudismic ratio.
It is well-established that stereochemistry plays a pivotal role in the biological activity of chiral compounds. mdpi.comnih.gov For any chiral analogue of this compound, one enantiomer will typically fit better into the chiral binding pocket of its biological target, leading to higher potency. The other enantiomer (the distomer) may have lower activity or even interact with different targets, potentially causing off-target effects. Therefore, SAR studies must involve the separation and individual testing of stereoisomers to fully understand the structural requirements for activity. mdpi.com
Beyond chirality, the molecule's conformational preference is also vital. The single bond connecting the quinoline and benzoic acid rings allows for rotation, meaning the molecule can exist in a continuum of conformations. However, for effective binding to a biological target, the molecule must adopt a specific low-energy "bioactive conformation." The energy required to adopt this conformation can influence binding affinity. Understanding the preferred dihedral angle between the two aromatic rings is key to designing analogues that are pre-organized for binding, which can lead to improved potency.
Relationship between Scaffold Rigidity/Flexibility and Biological Potency
A common strategy in medicinal chemistry to overcome this is conformational restriction, or rigidification. researchgate.net By introducing structural constraints that limit the number of possible conformations, chemists can design analogues that are pre-disposed to adopt the bioactive conformation. This reduces the entropic cost of binding and can lead to a significant increase in potency and selectivity. acs.org
For the this compound scaffold, rigidification could be achieved in several ways:
Introducing bulky substituents ortho to the connecting bond to sterically hinder free rotation.
Creating a covalent bridge between the quinoline and benzoic acid moieties to form a more rigid, fused polycyclic system.
Incorporating double bonds or small rings to constrain the linker.
By designing and synthesizing such rigid analogues, researchers can not only enhance potency but also gain a clearer understanding of the specific three-dimensional shape required for optimal biological activity. researchgate.net Comparing the activity of flexible versus rigid analogues provides invaluable insight into the SAR and helps refine the pharmacophore model for the target of interest.
Computational Chemistry and Molecular Modeling for 3 Quinolin 4 Yl Benzoic Acid Research
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Quinolin-4-yl)benzoic acid, docking simulations are instrumental in identifying potential protein targets and estimating the binding affinity. This process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which represents the strength of the interaction.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous quinoline (B57606) and quinazolinone structures provides valuable insights. For instance, derivatives of 4-[(quinolin-4-yl)amino]benzamide have been docked against the RNA polymerase of the influenza virus, suggesting that the quinoline scaffold can interact with key residues in the active site of viral enzymes. researchgate.netnih.gov In one study, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid was shown to form Pi-Pi stacking interactions within the active site of the RNA polymerase. researchgate.net Similarly, quinazolinone derivatives bearing a benzoic acid moiety have been docked against targets like BRCA1 and dihydrofolate reductase (DHFR), indicating the potential for this class of compounds to interact with proteins involved in cancer pathways. researchgate.netnih.gov
For this compound, a typical molecular docking workflow would involve:
Target Selection: Identifying potential protein targets based on the known pharmacology of similar quinoline-based compounds. Targets could include kinases, polymerases, or other enzymes implicated in various diseases.
Ligand and Protein Preparation: Generating the 3D structure of this compound and preparing the crystal structure of the target protein, which often involves removing water molecules and adding hydrogen atoms.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the protein's binding site and score the different poses. nih.gov
Analysis of Interactions: Examining the top-ranked poses to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
The binding affinity is often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more stable complex. The insights gained from these simulations can guide the design of more potent analogs of this compound.
| Potential Target Class | Specific Example | Key Interactions Observed in Analogs | Potential Disease Area |
|---|---|---|---|
| Viral Enzymes | Influenza RNA Polymerase | Pi-Pi stacking, Salt bridges researchgate.net | Antiviral |
| Cancer-Related Proteins | BRCA1, Dihydrofolate Reductase (DHFR) | Hydrogen bonding, Van der Waals interactions researchgate.netnih.gov | Anticancer |
| Kinases | BCR-ABL Tyrosine Kinase | Competitive inhibition at the bosutinib (B1684425) binding site mdpi.com | Anticancer (Chronic Myeloid Leukemia) |
| Bacterial Enzymes | DNA Gyrase, Dihydroorotase | Targeting of bacterial viability pathways mdpi.com | Antibacterial |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For this compound, a QSAR study would typically involve a dataset of quinoline derivatives with known biological activities against a specific target. The process includes:
Data Collection: Assembling a series of quinoline compounds with measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., molecular shape, electrostatic fields).
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A 3D-QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which are structurally related to the compound of interest, successfully developed CoMFA and CoMSIA models to predict their inhibitory activity against AKR1C3, a target in prostate cancer. nih.gov The contour maps generated from these models provided insights into the structural features that enhance or diminish activity, guiding the design of more potent inhibitors. nih.gov Similarly, QSAR models have been developed for quinoline derivatives as inhibitors of P-glycoprotein, a protein involved in multidrug resistance in cancer.
By applying QSAR to a series of derivatives of this compound, researchers could predict the activity of novel analogs and gain a deeper understanding of the structure-activity relationships governing their biological effects.
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Research Context
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico ADMET prediction tools have become crucial for early-stage drug discovery, allowing for the rapid assessment of a compound's likely pharmacokinetic and toxicity profile. nih.gov For this compound, these predictions can help identify potential liabilities and guide modifications to improve its drug-like properties.
Several key ADMET parameters can be predicted using computational models:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help understand how the compound will distribute throughout the body.
Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions.
Excretion: While less commonly predicted, some models can estimate the likelihood of renal or biliary excretion.
Toxicity: A wide range of toxicities can be predicted, including hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).
Studies on quinoline derivatives have shown that these compounds can be screened for ADMET properties, with parameters like lipophilicity (logP) being a key determinant of their behavior. nih.govrsc.org For example, in a study of quinoline-1,4-quinone hybrids, most of the tested compounds were predicted to be orally bioavailable and non-neurotoxic. nih.gov
| ADMET Property | Parameter | Significance in Drug Discovery |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | In vitro model for intestinal permeability. | |
| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. |
| Blood-Brain Barrier (BBB) Penetration | Determines if the compound can enter the central nervous system. | |
| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |
| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |
| Ames Mutagenicity | Predicts the potential for the compound to be mutagenic. |
Quantum Chemical Calculations (e.g., DFT, semi-empirical methods) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods, provide a powerful means to investigate the electronic structure and reactivity of molecules. For this compound, these methods can be used to calculate a variety of properties that are difficult to measure experimentally.
Key applications of quantum chemical calculations include:
Geometry Optimization: Determining the most stable 3D conformation of the molecule.
Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can reveal the regions of the molecule that are most likely to be involved in electrostatic interactions with a biological target.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies, providing further insight into the molecule's reactivity.
DFT studies on quinoline derivatives have been used to estimate the HOMO-LUMO energy gaps to understand their kinetic stability and chemical reactivity. researchgate.net In a study of a quinoline-based iminothiazoline derivative, DFT calculations were used to validate experimental findings and understand the molecule's electronic properties. nih.gov Similarly, semi-empirical methods like PM3 have been used to study the geometry and vibrational spectra of metal complexes of quinazolinone derivatives containing a benzoic acid moiety. researchgate.net
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-target complex and to understand the conformational changes that may occur upon binding.
For this compound, an MD simulation would typically start with the best-docked pose of the compound in its protein target. The system is then solvated in a box of water molecules, and the trajectory of all atoms is calculated over a period of nanoseconds.
Analysis of the MD trajectory can reveal:
Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the ligand remains stably bound in the active site.
Key Interactions: The simulation can show which hydrogen bonds and other interactions are maintained throughout the simulation, highlighting the most important residues for binding.
Conformational Changes: MD can reveal how the protein and ligand adapt to each other's presence, providing a more realistic model of the binding event.
MD simulations have been successfully applied to study the stability of a quinoline-based iminothiazoline derivative in the active site of the elastase enzyme, confirming the stability of the protein-ligand complex. nih.gov Such studies provide a higher level of confidence in the predictions made by molecular docking.
Conformation Analysis and Energetic Profiles
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which has a rotatable bond between the quinoline and benzoic acid rings, understanding its preferred conformation is crucial for docking and QSAR studies.
Computational methods used for conformational analysis include:
Systematic or Stochastic Searches: These methods explore the conformational space of the molecule by systematically rotating bonds or by using random sampling techniques.
Molecular Mechanics: This approach uses classical mechanics to calculate the potential energy of different conformations, allowing for the identification of low-energy structures.
Quantum Chemical Methods: More accurate but computationally expensive methods like DFT can be used to calculate the relative energies of different conformations.
In a study of metal complexes of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, a related structure, semi-empirical calculations were used to determine the structural geometries and binding energies of the compounds in the gas phase. researchgate.net The results from conformational analysis provide the most likely 3D structure of this compound, which is a critical input for other computational studies like molecular docking and 3D-QSAR.
Advanced Analytical Research Methods for 3 Quinolin 4 Yl Benzoic Acid and Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of quinoline (B57606) derivatives, offering detailed insights into their atomic and molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "3-(Quinolin-4-yl)benzoic acid" in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of a typical quinoline derivative will exhibit distinct signals for the aromatic protons on both the quinoline and benzoic acid rings. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents. For the parent compound, protons on the quinoline ring typically appear at lower field (higher ppm) compared to those on the benzoic acid moiety due to the electronegativity of the nitrogen atom. The carboxylic acid proton is usually observed as a broad singlet at a very downfield position, often above 10 ppm.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing in the range of 165-185 ppm. The carbon atoms of the aromatic rings resonate in the approximate range of 120-150 ppm. The number of distinct signals can also give an indication of the molecule's symmetry.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, which is vital for unambiguous assignment of all signals in complex derivatives.
| ¹H NMR Chemical Shift (δ, ppm) | Assignment | ¹³C NMR Chemical Shift (δ, ppm) | Assignment |
| >10 (broad s) | -COOH | 165-185 | -COOH |
| 7.0-9.0 (m) | Aromatic-H (Quinoline & Benzoic acid rings) | 120-150 | Aromatic-C |
Note: The chemical shifts are approximate and can vary based on the solvent and substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
Key characteristic absorption bands for "this compound" include:
O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer formed through hydrogen bonding. pizzaforno.com
C=O Stretch: A strong, sharp absorption peak appears around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. pizzaforno.com Aromatic carboxylic acids, like benzoic acid, generally show this peak between 1710 and 1680 cm⁻¹. spectroscopyonline.com
C=C and C=N Stretches: Aromatic ring stretching vibrations for both the quinoline and benzene (B151609) rings are observed in the 1400-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid group typically appears in the 1210-1320 cm⁻¹ range. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) |
| Aromatic C=C and C=N Stretches | 1400-1600 |
| C-O Stretch (Carboxylic Acid) | 1210-1320 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound" and its derivatives.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing these compounds, often producing a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻. This allows for the direct determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized derivative. For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govurl.edu
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, MS/MS experiments can provide valuable structural information. The fragmentation patterns of quinoline-4-carboxylic acids often involve the loss of the carboxyl group (as COOH or CO₂) and fragmentation of the quinoline ring system. chempap.org
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of "this compound" results in characteristic absorption bands in the UV region. Benzoic acid itself has absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.comresearchgate.net The extended conjugation from the quinoline ring would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). The specific λmax values can be influenced by solvent polarity and the pH of the solution.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For "this compound," X-ray crystallography can confirm the planar structure of the aromatic rings and reveal how the molecules pack in the crystal lattice. This is particularly important for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. The formation of dimers through hydrogen bonding between the carboxylic acid groups is a common feature observed in the crystal structures of benzoic acid derivatives. nih.gov
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)
Chromatographic methods are essential for the separation, purification, and assessment of the purity of "this compound" and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for this purpose. wikipedia.org
Purification: Preparative HPLC can be used to isolate the target compound from reaction mixtures and byproducts.
Purity Assessment: Analytical HPLC, often coupled with a UV detector set at one of the compound's absorption maxima, is used to determine the purity of a sample. A pure sample should ideally show a single sharp peak. The area under the peak is proportional to the concentration of the compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid), is a common approach for analyzing these compounds. sigmaaldrich.comekb.eg The purity of quinoline derivatives is often confirmed to be ≥95% by HPLC analysis for further studies. nih.gov
A typical HPLC method for analyzing benzoic acid derivatives might involve a C18 column with a mobile phase consisting of a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid, with detection at 220 nm. sigmaaldrich.com
Future Perspectives in Research on 3 Quinolin 4 Yl Benzoic Acid
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research will increasingly focus on developing novel, efficient, and environmentally benign synthetic routes for 3-(Quinolin-4-yl)benzoic acid and its analogs. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often require harsh conditions, high temperatures, and the use of hazardous reagents. ijpsjournal.comtandfonline.com The paradigm is shifting towards "green chemistry" to achieve sustainability at a molecular level. benthamdirect.com
This involves several key strategies:
Microwave-Assisted Synthesis (MAS): This technique can significantly reduce reaction times and energy consumption while increasing product yields. tandfonline.combenthamdirect.com
Use of Greener Solvents: Replacing conventional organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a critical goal. tandfonline.comresearchgate.net
Development of Reusable Catalysts: Employing recyclable or non-biodegradable catalysts, including metal nanoparticles or p-toluenesulfonic acid (p-TSA), minimizes chemical waste. tandfonline.combenthamdirect.comresearchgate.net
Mechanochemistry: Solvent-free approaches, such as grinding reactants together, offer an environmentally benign alternative to traditional solution-phase synthesis. researchgate.net
These sustainable methodologies not only reduce the environmental impact but also often lead to higher yields and simpler workup procedures, making the synthesis of quinoline derivatives more economical and efficient. benthamdirect.com
| Synthesis Method | Catalyst/Medium | Reaction Time | Yield (%) | Sustainability Advantage |
| Conventional Heating | Glycol | - | 32% | - |
| Microwave Irradiation | Ammonium acetate / Water | 10–15 min | 75–93% | Reduced time, energy use, and hazardous waste. tandfonline.com |
| Friedländer Reaction | Metal nanoparticles (Co/Cu) | 2 h | 90–97% | Reusable catalyst, mild conditions (50°C), solvent-free. tandfonline.com |
| Reflux | p-Toluene sulfonic acid / Water | - | 69–95% | Use of water as a green solvent. tandfonline.com |
This table presents comparative data for the synthesis of various quinoline derivatives, illustrating the advantages of green chemistry approaches.
Discovery of New Biological Targets and Polypharmacology
Quinoline derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.netnih.gov Future research on this compound will aim to identify novel biological targets to expand its therapeutic applications. The structural versatility of the quinoline scaffold allows for modifications that can tune its activity toward specific enzymes, receptors, or signaling pathways.
A significant emerging area of interest is polypharmacology , the concept that a single drug can interact with multiple biological targets. researchgate.net This multi-target approach is particularly promising for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Researchers are investigating quinoline derivatives that can, for example, simultaneously inhibit multiple oncogenic pathways or target different aspects of a disease's pathology. nih.gov The fusion of the quinoline ring with other heterocyclic scaffolds, such as oxadiazole or pyrazole, has been shown to enhance bioactivity and create opportunities for multi-target engagement. researchgate.netmdpi.com By designing derivatives of this compound that modulate several targets, it may be possible to develop more effective therapies with a reduced likelihood of drug resistance.
Rational Design of Highly Potent and Selective Analogues
The rational design of new analogues of this compound is a key future direction aimed at improving therapeutic efficacy and minimizing off-target effects. This process relies heavily on understanding the Structure-Activity Relationships (SAR), which detail how specific chemical modifications influence biological activity. researchgate.net
Key aspects of rational design include:
Structural Modification: Introducing various electron-donating groups (e.g., -CH3, -OH) or electron-withdrawing groups (e.g., -Cl, -NO2) to the quinoline or benzoic acid rings can enhance electronic properties, lipophilicity, and binding affinity to biological targets. researchgate.net
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles.
Computational Modeling: Using molecular docking to simulate how different analogues bind to the active site of a target protein, allowing for the pre-selection of the most promising candidates for synthesis. nih.govresearchgate.net
For instance, studies on related 3-quinoline carboxylic acids have identified compounds with potent inhibitory activity against targets like protein kinase CK2, with IC50 values in the low micromolar range. researchgate.netnih.gov The design process often involves creating a series of related compounds and testing their activity to build a predictive model for further optimization.
| Compound Class | Target | Key Structural Feature | Resulting Activity (IC50) |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | Tetrazole ring fused to quinoline | 0.65 µM to 18.2 µM researchgate.netnih.gov |
| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | Amino group at position 2 | 0.65 µM to 18.2 µM researchgate.netnih.gov |
| Quinolinone-carboxamide derivatives | Lipoxygenase (LOX) | Carboxamide linkage | 10 µM nih.gov |
This table shows examples of rationally designed quinoline derivatives and their corresponding biological activities, highlighting the impact of specific structural features.
Applications in Chemical Biology Probes and Tools
Beyond direct therapeutic applications, there is potential for derivatives of this compound to be developed as chemical biology probes. These molecular tools are designed to interact with specific biological targets, enabling researchers to study their function within complex cellular systems. For example, a potent and selective inhibitor can be modified with a fluorescent tag or a reactive group to allow for visualization of the target protein within a cell or to identify its binding partners. The development of such probes derived from the this compound scaffold could help elucidate novel biological pathways and validate new drug targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and this will undoubtedly impact future research on this compound. nih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-synthesis-test cycle. astrazeneca.commdpi.com
Future applications of AI/ML in this area include:
High-Throughput Virtual Screening: ML models can screen massive virtual libraries of potential quinoline derivatives to identify those most likely to be active against a specific target, significantly reducing the time and cost of initial hit discovery. nih.gov
Predictive QSAR Models: AI can be used to develop highly accurate Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of novel compounds before they are synthesized. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.comnih.gov
Predicting Clinical Trial Outcomes: AI/ML models may eventually help predict the likelihood of success for a drug candidate in clinical trials by analyzing preclinical data, thereby improving the efficiency of drug development. nih.gov
By combining traditional medicinal chemistry with these powerful computational approaches, researchers can more rapidly design and optimize the next generation of therapeutics based on the this compound scaffold. astrazeneca.com
Q & A
Basic: What are the common synthetic routes for 3-(Quinolin-4-yl)benzoic acid?
Answer:
this compound can be synthesized via coupling reactions between quinoline derivatives and benzoic acid precursors. A typical approach involves:
- Step 1: Preparation of the quinoline core using anthranilic acid, acetic anhydride, and primary amines under reflux conditions, as demonstrated in quinazolinone syntheses .
- Step 2: Functionalization at the 4-position of quinoline through nucleophilic substitution or cross-coupling reactions. For example, 4-aminobenzoic acid derivatives are coupled with halogenated quinolines under palladium catalysis .
- Step 3: Acidic hydrolysis (if protected) to yield the free benzoic acid moiety.
Key Considerations:
- Use anhydrous conditions for coupling steps to avoid side reactions.
- Purify intermediates via column chromatography to improve final yield.
Basic: How is the purity of this compound assessed in research settings?
Answer:
Purity is validated using:
- High-Performance Liquid Chromatography (HPLC): A C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) resolves impurities effectively. Retention times are compared against standards .
- Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity. For example, aromatic protons in quinoline (δ 8.5–9.0 ppm) and benzoic acid (δ 12.5 ppm for -COOH) should be distinct .
- Melting Point Analysis: Sharp melting points (e.g., 287–293°C for related derivatives) indicate purity .
Advanced: How can molecular docking guide the design of this compound derivatives for biological activity?
Answer:
Molecular docking predicts binding modes to target proteins. For example:
- Target: Influenza RNA polymerase (PA-PB1, PDB ID: 3CM8).
- Methodology (Schrödinger Glide):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
